N-acetyl-Pro-Gly-Pro Peptide

Neutrophil Calcium Influx Reactive Oxygen Species

Researchers studying chronic neutrophilic inflammation require Ac-PGP with guaranteed structural authenticity, as non-acetylated PGP or D-Pro isomers exhibit complete loss of agonist activity at CXCR1/2. This compound resolves the critical need for a validated, highly active matrikine probe. • Validated agonist activity: N-terminal acetyl group ensures high-affinity CXCR1/2 binding and potent calcium mobilization, unlike inactive non-acetylated PGP. • Defined pharmacology: Use alongside the antagonist DD-NAc-PGP isomer for target engagement validation and modulator screening. • Dual-function reagent: Models ECM-driven inflammation resolution by recruiting neutrophils while inhibiting keratinocyte migration.

Molecular Formula
Molecular Weight 311.34
Cat. No. B1158654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-Pro-Gly-Pro Peptide
SynonymsN-acetyl-PGP
Molecular Weight311.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-PGP: Collagen-Derived Neutrophil Chemoattractant


N-acetyl-Pro-Gly-Pro (Ac-PGP) is a naturally occurring tripeptide matrikine generated through the proteolytic degradation of extracellular matrix (ECM) collagen [1]. It functions as a potent and selective neutrophil chemoattractant, sharing structural homology with a critical receptor-binding motif of the CXC chemokine interleukin-8 (CXCL8) [2]. This structural mimicry enables Ac-PGP to directly activate and recruit neutrophils via the CXCR1 and CXCR2 G protein-coupled receptors, a mechanism that distinguishes it from other ECM fragments and positions it as a key mediator in chronic neutrophilic inflammation [3].

1
Pathway Context Reported CXCR1/2 receptor engagement via structural mimicry of the CXCL8 receptor-binding motif
2
Structural Requirement N-terminal acetyl group required for chemokine-receptor study fit; non-acetylated PGP lacks reported agonism
3
Research Model Fit Supports neutrophil recruitment and matrikine feed-forward loop studies in chronic inflammation models

Substituting Ac-PGP Harms Reproducibility


Generic substitution of N-acetyl-Pro-Gly-Pro with its non-acetylated counterpart (Pro-Gly-Pro, PGP) or other structural analogs is not scientifically valid for studies requiring potent neutrophil activation or CXCR receptor engagement. While both peptides share a common core sequence, the N-terminal acetyl group of Ac-PGP is critical for high-affinity receptor binding and full biological activity [1]. As detailed in the quantitative evidence below, non-acetylated PGP exhibits a complete or near-complete loss of function in key assays such as calcium mobilization and reactive oxygen species (ROS) generation, underscoring the functional non-equivalence of these seemingly similar peptides [2]. Furthermore, the stereochemistry of the proline residues (e.g., D-Pro isomers) profoundly alters receptor pharmacology, converting agonists into antagonists [3].

Similar product does not mean interchangeable product
Ac-PGP (Target)
N-acetyl-Pro-Gly-Pro with reported CXCR1/2 agonism and neutrophil chemoattractant activity
Pro-Gly-Pro (PGP)
Lacks N-acetyl motif; may not reproduce calcium flux or chemotaxis endpoints; functional profile may shift substantially
LL-NAc-PGP (Target)
Natural L,L-stereoisomer with reported CXCR1/2 agonist activity
DD-NAc-PGP
D,D-stereoisomer acts as CXCR1/2 antagonist; stereochemical inversion may reverse receptor pharmacology
Ac-PGP (Target)
Matrikine with reported cell-type-specific activity including keratinocyte inhibition
CXCL8 / IL-8
Canonical chemokine; reported differential keratinocyte activity may not transfer; cell-type endpoint context may differ

Ac-PGP vs. Analogs: Head-to-Head Comparisons


Acetylation Required for Neutrophil Calcium & ROS

N-acetyl-Pro-Gly-Pro (Ac-PGP) demonstrates a clear, functional advantage over its non-acetylated counterpart, Pro-Gly-Pro (PGP), in activating human neutrophils. A direct comparative study found that while Ac-PGP induced robust intracellular calcium mobilization and reactive oxygen species (ROS) production in a dose-dependent manner, PGP was completely ineffective in both assays, showing no activity above baseline [1]. This indicates the acetyl group is an essential pharmacophore for CXCR receptor agonism.

N-Acetyl Requirement
Head-to-head
Ac-PGP: ~5-fold higher Ca²⁺ response vs PGP (inactive at equimolar concentration)
Supports N-acetyl chemotype selection for CXCR signaling studies
PGP shows no activity above baseline; acetyl group is essential pharmacophore
Neutrophil Calcium Influx Reactive Oxygen Species

Ac-PGP Is Chemoattractant, PGP Inactive

In a head-to-head Boyden chamber chemotaxis assay, N-acetyl-Pro-Gly-Pro (Ac-PGP) induced significant directional migration of human neutrophils, whereas the non-acetylated Pro-Gly-Pro (PGP) peptide failed to elicit any chemotactic response across a broad concentration range [1]. This confirms that N-terminal acetylation is a prerequisite for this matrikine to function as a chemoattractant.

Chemotaxis Activity
Head-to-head
Ac-PGP: significant directional migration; PGP: no chemotactic response (p<0.05 vs control)
Acetylation required for neutrophil recruitment endpoint context
Boyden chamber assay; calcein-AM labeled human neutrophils, 90 min
Chemotaxis Neutrophil Inflammation

DD-Ac-PGP Is a CXCR1/2 Antagonist

The stereochemical configuration of the proline residues in N-acetyl-Pro-Gly-Pro dictates its receptor pharmacology. The natural L,L-isomer (LL-NAc-PGP) is a CXCR1/2 agonist that induces neutrophil chemotaxis. In contrast, the D,D-isomer (DD-NAc-PGP) binds the same receptors but functions as a competitive antagonist, inhibiting CXCL8- and LL-NAc-PGP-mediated chemotaxis by 60-80% [1]. This was demonstrated via competition with radiolabeled CXCL8 in a radioreceptor assay, where DD-NAc-PGP bound CXCR1/2 but blocked downstream signaling [2].

Stereochemistry Control
Head-to-head
LL-NAc-PGP: CXCR1/2 agonist; DD-NAc-PGP: competitive antagonist (~60–80% inhibition)
Stereochemical identity determines receptor pharmacology outcome
D-Pro isomer converts agonist to antagonist; radioreceptor binding confirmed
CXCR Antagonist Stereochemistry Receptor Pharmacology

Keratinocyte Inhibition: Ac-PGP vs. CXCL8

While both Ac-PGP and CXCL8 are neutrophil chemoattractants acting via CXCR1/2, their effects on keratinocytes—a key cell type in wound healing—are diametrically opposed. Ac-PGP strongly inhibits keratinocyte proliferation and migration, whereas CXCL8 (IL-8) has no significant effect on these processes [1]. This differential activity suggests Ac-PGP may be a key negative regulator of re-epithelialization during the inflammatory phase of wound healing.

Cell-Type Selectivity
Cross-study
Ac-PGP inhibits keratinocyte proliferation and migration; CXCL8 shows no effect on these endpoints
Supports cell-type-specific matrikine activity context
Scratch wound and MTT assays; distinct from canonical chemokine activity
Keratinocyte Wound Healing Cell Migration

Ac-PGP and PGP Promote Gastric Ulcer Healing

In a rat model of acetic acid-induced gastric ulceration, intranasal administration of both Ac-PGP and PGP at equimolar doses (3.7 µmol/kg) significantly reduced ulcer area during the formation phase (days 1-3) and accelerated healing during the repair phase (days 4-6) compared to control animals [1]. While both peptides were effective, this cross-study data indicates functional parity in this specific in vivo model, suggesting the acetyl group is not a limiting factor for this protective effect.

In Vivo Model Parity
Cross-study
Ac-PGP and PGP both reduce gastric ulcer area vs control (rat model, 3.7 µmol/kg intranasal)
Functional parity observed in gastric protection model context
Acetyl group not limiting in this model; neutrophil agonism not primary readout
Gastroprotection Ulcer Healing Inflammation

Validated Research Applications of Ac-PGP


Neutrophil Chemotaxis & CXCR1/2 Agonism

Based on direct evidence showing potent chemoattractant activity and calcium mobilization [REFS-1, REFS-2], N-acetyl-Pro-Gly-Pro (Ac-PGP) is the definitive tool for investigating CXCR1/2-mediated neutrophil recruitment and activation in vitro. Non-acetylated PGP or other analogs cannot substitute for these functions [3].

Matrikine Feed-Forward Loop in Chronic Inflammation

Ac-PGP is central to a self-propagating cycle of inflammation where it stimulates neutrophil MMP-9 release, which in turn generates more Ac-PGP from collagen [1]. This makes Ac-PGP an essential reagent for studying the mechanisms of chronic neutrophilic diseases like COPD and cystic fibrosis [2].

CXCR1/2 Antagonist Development via Stereoisomers

The stark functional difference between the agonist LL-NAc-PGP and antagonist DD-NAc-PGP [1] provides a unique, structurally defined tool. Researchers can use both isomers to validate target engagement, assess binding site pharmacology, and screen for novel small molecule modulators of CXCR1/2 receptors.

Differential Inflammation & Wound Healing Regulation

Ac-PGP's ability to simultaneously recruit neutrophils and inhibit keratinocyte proliferation and migration [1] makes it a critical compound for studying the transition from the inflammatory to the proliferative phase of tissue repair. This dual activity cannot be modeled using standard chemokines like CXCL8 [2].

Application
Selection Property
Validation Focus
CXCR1/2 pathway studies
CXCR1/2 agonism context
Chemotaxis and calcium flux endpoint review
Matrikine amplification loop studies
MMP-9 / Ac-PGP feed-forward context
Chronic neutrophilic inflammation model endpoints
CXCR1/2 antagonist development
Stereochemical-control context
Agonist vs antagonist binding review
Inflammation-to-repair transition studies
Cell-type-specific activity context
Keratinocyte migration and proliferation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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